3-Chloro-2-fluorophenol
Overview
Description
3-Chloro-2-fluorophenol is an organic compound belonging to the phenol family. It is characterized by the presence of a chlorine atom at the third position and a fluorine atom at the second position on the benzene ring. The molecular formula of this compound is C6H4ClFO, and it has a molecular weight of 146.55 g/mol .
Mechanism of Action
Action Environment
The action, efficacy, and stability of 3-Chloro-2-fluorophenol can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other compounds, and specific characteristics of the target organism or cells. For example, the compound’s solubility and stability can be affected by pH and temperature, which can in turn influence its bioavailability and activity.
Biochemical Analysis
Biochemical Properties
3-Chloro-2-fluorophenol plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with these enzymes can lead to altered metabolic pathways and potential drug-drug interactions.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain dehydrogenases, which are essential for cellular respiration . This inhibition can result in decreased ATP production and altered cellular energy balance.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects. Over time, this compound can degrade into various byproducts, some of which may have different biochemical properties . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative cellular damage and altered cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while at higher doses, it can cause significant toxicity . Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models, indicating its potential for adverse effects at elevated concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450s and dehydrogenases, which facilitate its breakdown into less toxic metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and its potential for bioaccumulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it can exert its toxic effects . The distribution pattern of this compound is essential for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluorophenol can be synthesized through various methods. One common approach involves the halogenation of phenol derivatives. For instance, the reaction of 2-fluorophenol with chlorine gas in the presence of a catalyst can yield this compound. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure selective chlorination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the phenolic group to a corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various nucleophiles. Reaction conditions typically involve elevated temperatures and the use of polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenols and aromatic compounds.
Oxidation Reactions: Products include quinones and other oxidized phenolic derivatives.
Reduction Reactions: Products include dehalogenated phenols and reduced alcohols.
Scientific Research Applications
3-Chloro-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenol: Similar structure but with the fluorine atom at the fourth position.
2-Chloro-3-fluorophenol: Similar structure but with the chlorine atom at the second position.
4-Chloro-3-fluorophenol: Similar structure but with the chlorine atom at the fourth position.
Uniqueness
3-Chloro-2-fluorophenol is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its chemical reactivity and biological activity. The ortho positioning of the fluorine atom relative to the hydroxyl group can enhance its acidity and reactivity compared to other isomers .
Properties
IUPAC Name |
3-chloro-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPYNHSMSAJEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378660 | |
Record name | 3-Chloro-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2613-22-1 | |
Record name | 3-Chloro-2-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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